molecular formula C21H24N6O3 B6461696 2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2548988-62-9

2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6461696
M. Wt: 408.5 g/mol
InChI Key: NDEWIQYRRUGWTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction1. The reaction is highly regioselective and can be catalyzed by copper(I) or ruthenium(II) complexes1.



Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms1. The presence of nitrogen in the ring contributes to the compound’s basicity and ability to form hydrogen bonds.



Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and participate in cycloaddition reactions1.



Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They are polar due to the presence of nitrogen atoms, which also makes them capable of forming hydrogen bonds. This can affect their solubility in different solvents.


Safety And Hazards

Like all chemicals, the safety and hazards of triazoles depend on their specific structure and properties. Some triazoles are used as pharmaceuticals and are safe for human consumption under specific dosages, while others can be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.


Future Directions

The field of triazole chemistry is a vibrant area of research. Future directions may include the development of new synthetic methods, the design of new triazole-based drugs, and the exploration of new applications in areas such as materials science1.


Please note that this information is general and may not apply directly to “2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole”. For specific information, further research is needed.


properties

IUPAC Name

(2,3-dimethoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-13-22-23-18-7-8-19(24-27(13)18)25-9-14-11-26(12-15(14)10-25)21(28)16-5-4-6-17(29-2)20(16)30-3/h4-8,14-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWIQYRRUGWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

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